(7-Oxaspiro[3.5]nonan-2-yl)methanol
Overview
Description
(7-Oxaspiro[3.5]nonan-2-yl)methanol: is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxaspiro[3.5]nonan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7-Oxaspiro[3.5]nonan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield various alcohol derivatives.
Scientific Research Applications
(7-Oxaspiro[3.5]nonan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Oxaspiro[3.5]nonan-2-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(7-Oxaspiro[3.5]nonane): Lacks the methanol group, making it less reactive in certain chemical reactions.
(7-Oxaspiro[3.5]nonan-2-one): Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
(7-Oxaspiro[35]nonan-2-yl)methanol is unique due to the presence of both the spirocyclic structure and the hydroxyl group
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSRKWAKUFAPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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